molecular formula C11H15N3S B14892409 N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine

N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B14892409
M. Wt: 221.32 g/mol
InChI Key: YEOJAZYKGDMBOW-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidin-4-ones
  • Thieno[3,4-b]pyridine derivatives
  • N-methylthieno[2,3-d]pyrimidin-4-amine

Uniqueness

N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thienopyrimidine derivatives .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C11H15N3S/c1-7(2)8(3)14-11-10-9(4-5-15-10)12-6-13-11/h4-8H,1-3H3,(H,12,13,14)

InChI Key

YEOJAZYKGDMBOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=NC=NC2=C1SC=C2

Origin of Product

United States

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